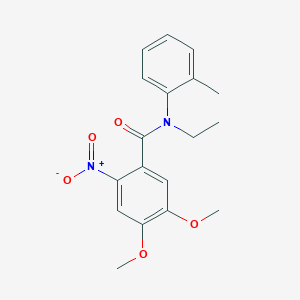![molecular formula C14H14N2O4S B5732020 3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)
3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TCB-2 and is a derivative of the psychedelic compound mescaline. TCB-2 has been found to exhibit unique properties that make it a promising candidate for further research.
作用機序
The mechanism of action of TCB-2 involves its binding to the 5-HT2A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, perception, and cognition. By binding to this receptor, TCB-2 can modulate its activity and produce a range of effects.
Biochemical and Physiological Effects:
TCB-2 has been found to produce a range of biochemical and physiological effects. These include changes in perception, mood, and cognition. TCB-2 has also been found to produce changes in brain activity, including alterations in neural connectivity and activity in regions involved in perception and cognition.
実験室実験の利点と制限
One of the advantages of using TCB-2 in lab experiments is its selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the effects of serotonin receptor activation. However, one of the limitations of using TCB-2 is its potential for producing unwanted side effects. Careful dosing and monitoring are required to ensure that the effects of TCB-2 are not confounded by unwanted side effects.
将来の方向性
There are several future directions for research on TCB-2. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders. TCB-2 has been found to produce effects that are similar to those of other psychoactive drugs, such as LSD and psilocybin, which have shown promise in the treatment of depression, anxiety, and other disorders. Another area of interest is its potential as a tool for studying the neural mechanisms underlying perception and cognition. TCB-2 has been found to produce changes in brain activity that may shed light on the neural basis of these processes. Finally, there is also interest in developing new derivatives of TCB-2 that may have improved selectivity and efficacy.
合成法
The synthesis of TCB-2 involves a multi-step process that requires advanced knowledge of organic chemistry. The starting material for the synthesis is 3,4-dimethoxyphenethylamine, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-thiophenecarbonyl chloride to form the intermediate product, which is then reacted with ammonium acetate to form the final product, TCB-2.
科学的研究の応用
TCB-2 has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a tool for studying the serotonin receptor system. TCB-2 has been found to bind selectively to the 5-HT2A receptor, which is a target for many psychoactive drugs. This makes TCB-2 a valuable tool for studying the effects of serotonin receptor activation.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-18-10-6-5-9(8-11(10)19-2)13(15)16-20-14(17)12-4-3-7-21-12/h3-8H,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYWBBRHBJQMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CS2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CS2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)
![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)
